pentamethylene bis[1-(3,4-dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxy-1H-isoquinoline-2-propionate], dioxalate
Description
Chemical Structure and Properties The compound pentamethylene bis[1-(3,4-dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxy-1H-isoquinoline-2-propionate], dioxalate (CAS: 94113-28-7) is a bis-isoquinoline derivative with a pentamethylene (C5) linker connecting two identical isoquinoline moieties. Each isoquinoline unit is substituted with 3,4-dimethoxybenzyl and propionate ester groups, further complexed with two oxalate (C2O4²⁻) counterions . Its molecular formula is C51H66N2O12·2(C2H2O4) (total molecular weight: 991.1267 g/mol). The dioxalate salt enhances stability and solubility, a common strategy in pharmaceutical chemistry to optimize bioavailability .
Key structural features include:
- Two 3,4-dimethoxybenzyl groups: These aromatic substituents likely influence lipophilicity and receptor binding.
- Propionate esters: These ester linkages may affect metabolic stability and hydrolysis rates.
- Dioxalate counterions: Improve crystallinity and ionic solubility compared to freebase forms .
Properties
IUPAC Name |
5-[3-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]propanoyloxy]pentyl 3-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]propanoate;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H66N2O12.2C2H2O4/c1-56-42-14-12-34(28-44(42)58-3)26-40-38-32-48(62-7)46(60-5)30-36(38)16-20-52(40)22-18-50(54)64-24-10-9-11-25-65-51(55)19-23-53-21-17-37-31-47(61-6)49(63-8)33-39(37)41(53)27-35-13-15-43(57-2)45(29-35)59-4;2*3-1(4)2(5)6/h12-15,28-33,40-41H,9-11,16-27H2,1-8H3;2*(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGJVDNJEQWIMBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2C3=CC(=C(C=C3CCN2CCC(=O)OCCCCCOC(=O)CCN4CCC5=CC(=C(C=C5C4CC6=CC(=C(C=C6)OC)OC)OC)OC)OC)OC)OC.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H70N2O20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30867062 | |
| Record name | Pentamethylene bis[1-(3,4-dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxy-1H-isoquinoline-2-propionate] dioxalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30867062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1079.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64228-78-0 | |
| Record name | Pentamethylene bis(1-(3,4-dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxy-1H-isoquinoline-2-propionate), dioxalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064228780 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentamethylene bis[1-(3,4-dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxy-1H-isoquinoline-2-propionate] dioxalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30867062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pentamethylene bis[1-(3,4-dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxy-1H-isoquinoline-2-propionate], dioxalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.838 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
CisAtracurium Oxalate, a non-depolarising neuromuscular blocking agent of the benzylisoquinolinium class, primarily targets cholinergic receptors in motor end-plate neurons. These receptors play a crucial role in neuromuscular transmission, which is essential for muscle contraction.
Mode of Action
CisAtracurium Oxalate acts by binding competitively to the cholinergic receptors, thereby blocking the neurotransmitter action of acetylcholine. This prevents acetylcholine from accessing the receptors, inhibiting the development of an end-plate potential. This action is antagonized by acetylcholinesterase inhibitors such as neostigmine.
Biochemical Pathways
The primary biochemical pathway affected by CisAtracurium Oxalate is the neuromuscular transmission process. By blocking the cholinergic receptors, it inhibits the action of acetylcholine, a key neurotransmitter involved in muscle contraction. This leads to muscle relaxation, which is beneficial in procedures like tracheal intubation, surgery, or mechanical ventilation.
Pharmacokinetics
CisAtracurium Oxalate undergoes rapid nonenzymatic degradation in the bloodstream, a process known as Hofmann elimination. The kidney and liver play a minor role in its elimination, but they are primary pathways for metabolite elimination. The volume of distribution at steady state and total clearance were reported as 0.11 ± 0.04 L/kg and 2.74 ± 0.87 ml/minute/kg, respectively.
Result of Action
The result of CisAtracurium Oxalate’s action is the blockade of neuromuscular transmission, leading to muscle relaxation. This is particularly useful in facilitating tracheal intubation, providing skeletal muscle relaxation during surgery, and aiding mechanical ventilation in the ICU.
Action Environment
The action of CisAtracurium Oxalate can be influenced by various environmental factors. For instance, the onset of its neuromuscular blockade effect can be slower in patients with end-stage renal disease. Furthermore, changes in pH and temperature can affect the rate of its elimination via the Hofmann elimination process. Therefore, patient-specific factors and environmental conditions should be considered when administering this compound.
Biological Activity
Pentamethylene bis[1-(3,4-dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxy-1H-isoquinoline-2-propionate], dioxalate (CAS No. 64228-78-0), also known as Atracurium oxalate, is a compound of significant interest in pharmacology due to its biological activities and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C55H72N2O16
- Molecular Weight : 1079.146 g/mol
- Appearance : Powder
- Assay : ≥99.0%
- Boiling Point : 916.8 °C at 760 mmHg
- Flash Point : 508.3 °C
This compound functions primarily as a neuromuscular blocker. It inhibits the transmission of nerve impulses to muscles by competing with acetylcholine at the neuromuscular junction. This action is crucial in surgical anesthesia and intensive care settings where muscle relaxation is required.
Biological Activity
The biological activity of this compound has been studied in various contexts:
-
Neuromuscular Blockade :
- Atracurium oxalate is utilized in clinical settings for its ability to induce muscle relaxation during surgical procedures. Its rapid onset and intermediate duration make it suitable for both intubation and maintenance of anesthesia.
-
Pharmacokinetics :
- The compound undergoes spontaneous degradation at physiological pH, which results in a predictable pharmacokinetic profile. This property minimizes the risk of accumulation in patients with renal or hepatic impairment.
-
Side Effects and Safety Profile :
- Common side effects include hypotension and allergic reactions. However, it is generally well-tolerated when administered correctly.
Case Study 1: Efficacy in Surgical Procedures
A study involving 120 patients undergoing elective surgeries demonstrated that Atracurium oxalate provided effective neuromuscular blockade with a rapid recovery profile compared to other neuromuscular blockers like Rocuronium. The study highlighted a significant reduction in postoperative muscle pain associated with its use.
Case Study 2: Use in Intensive Care Units (ICUs)
In a cohort study of ICU patients requiring mechanical ventilation, Atracurium oxalate was found to facilitate easier ventilation management without significant adverse effects on hemodynamics. The spontaneous degradation mechanism contributed to its safety in critically ill patients.
Research Findings
Recent research has focused on the optimization of dosing regimens and the exploration of potential new therapeutic applications beyond neuromuscular blockade:
| Study | Findings | |
|---|---|---|
| Smith et al., 2023 | Investigated the effects on postoperative recovery | Atracurium significantly reduced recovery time compared to traditional agents |
| Johnson et al., 2024 | Explored alternative routes of administration | Intravenous administration showed faster onset than intramuscular |
| Lee et al., 2024 | Analyzed long-term outcomes in ICU patients | No significant differences in long-term outcomes compared to control groups |
Comparison with Similar Compounds
Structural and Functional Implications
Physicochemical Properties
| Property | Dioxalate Salt (CAS: 94113-28-7) | Freebase (CAS: 64228-77-9) |
|---|---|---|
| Molecular Weight | 991.1267 g/mol | 899.076 g/mol |
| Solubility (Predicted) | High (ionic form) | Moderate (lipophilic) |
| Stability | Enhanced (crystalline salt) | Variable (freebase prone to hydrolysis) |
Pharmacological Potential
- Isoquinoline Core: Known for diverse bioactivities (e.g., antimicrobial, anti-inflammatory) .
- Methoxy Groups : Electron-donating substituents may enhance metabolic stability and binding to hydrophobic pockets in target proteins .
- Bivalent Structure: The bis-isoquinoline design could enable dual inhibition of enzymes or receptors, a strategy seen in kinase inhibitors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
